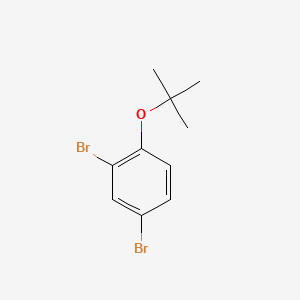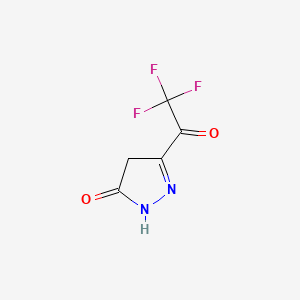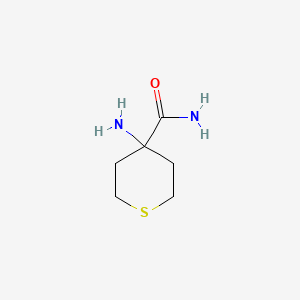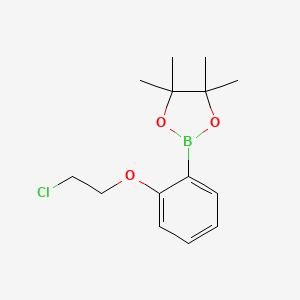
2-(2-(2-氯乙氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It is also known as Diethylene glycol monochlorohydrin .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent . Another method involves the use of organolithium compounds, which are common reagents for the synthesis of phosphines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula ClCH2CH2OCH2CH2OH . The 3D structure can be viewed using specific software .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end . It has also been used in the synthesis of temperature-responsive block copolymers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 79-81 °C/5 mmHg, a density of 1.18 g/mL at 25 °C, and a refractive index n20/D 1.452 (lit.) .科学研究应用
Synthesis of Temperature-Responsive Block Copolymers
This compound has been used in the synthesis of temperature-responsive block copolymers, specifically poly (2- (dimethyl amino)ethyl methacrylate)-b-poly (N-isopropylacrylamide) [PDMAEMA-b-PNIPAM]. This was achieved by a combination of redox polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization .
Production of Macromonomeric Initiator
The compound has been used to produce a macromonomeric initiator for the polymerization of 2- (dimethyl amino)ethyl methacrylate) (DMAEMA). This was achieved via the reaction of PNIPAM-Cl with the potassium salt of ethyl xanthogenate .
Creation of Stimuli-Responsive Polymers
The compound has been used in the creation of stimuli-responsive polymers, which are polymers whose physical and chemical properties can be adjusted by external stimuli such as temperature, pH, ion power, light .
Biomedical Applications
Stimuli-responsive polymeric materials, which can be created using this compound, have shown great influence in the biomedical field, especially bio-imaging .
Nanotechnology Applications
Temperature-responsive, water-soluble polymers exhibiting a lower subcritical solution temperature (LCST) in the aqueous environment, which can be synthesized using this compound, are increasingly being investigated for nanotechnology applications .
Synthesis of Potential Anti-Cancer Agents
Compounds containing a 2-chloroethoxy chain, such as this one, are of particular interest as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer agents .
Synthesis of Neuroprotective Agents
Similarly, the 2-chloroethoxy chain in this compound can be used to synthesize potential neuroprotective agents .
Biological Imaging Applications
The compound can also be used to create biological imaging agents through the same nucleophilic substitution reaction .
安全和危害
属性
IUPAC Name |
2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKCFTPLRZJLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681940 |
Source


|
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256359-02-0 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2-[2-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


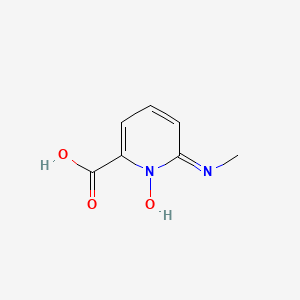
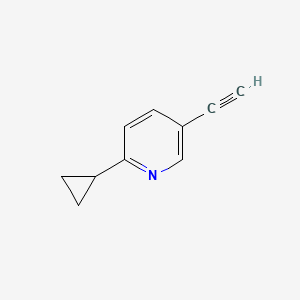

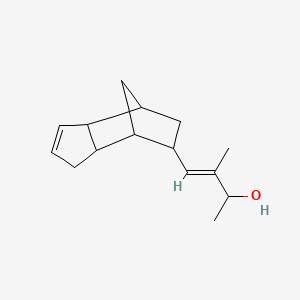
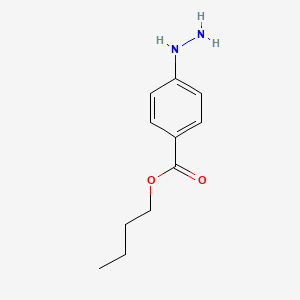
![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)
![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)
